4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid
Description
4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 3-oxopiperazine moiety at the C2 position and a carboxylic acid group at C3. This compound is of interest in medicinal chemistry due to pyrimidine's role as a core scaffold in kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N4O3/c1-6-7(9(16)17)4-12-10(13-6)14-3-2-11-8(15)5-14/h4H,2-3,5H2,1H3,(H,11,15)(H,16,17) |
InChI Key |
JMHTYJUOHMEFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCNC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrimidine and piperazine derivatives. One common method involves the reaction of 4-methyl-2-chloropyrimidine-5-carboxylic acid with 3-oxopiperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
The compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives that may exhibit enhanced biological activities.
Biological Activities
Research indicates that 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid possesses several biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, potentially disrupting bacterial cell walls or metabolic pathways .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, meriting further investigation into its mechanisms of action against viral pathogens .
Medical Applications
The compound is under investigation for its potential use in treating various medical conditions:
- Neuroprotective Effects : Ongoing research aims to explore its role in protecting neuronal cells from damage, which could have implications for neurodegenerative diseases.
- Anti-inflammatory Properties : Its interaction with proteins involved in inflammatory pathways suggests potential applications in managing inflammatory diseases .
Inhibition of Pathogenic Bacteria
A study evaluated the effectiveness of this compound against Escherichia coli strains, demonstrating a notable reduction in bacterial load when administered at specific concentrations over a defined period.
Cytotoxicity Assessment
In vitro assays using MTT assays indicated low cytotoxic effects at therapeutic concentrations against mammalian cell lines, suggesting a favorable safety profile for potential drug development .
Mechanistic Studies
Further studies highlighted that the compound's interaction with cellular targets could lead to apoptosis in cancer cell lines. Activation of caspase pathways was noted as a significant event in the observed cytotoxicity .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations at the C2 Position
The C2 substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- The 3-oxopiperazinyl group confers balanced solubility and receptor affinity compared to the lipophilic trifluoromethyl group.
- Piperidinyl analogs exhibit higher basicity, favoring interactions with acidic biological targets .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid | 0.5 | 3 | 6 | 12.4 |
| 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1.8 | 1 | 4 | 3.2 |
| 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | 1.2 | 1 | 3 | 8.9 |
Biological Activity
4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound with notable pharmacological properties. Its structure combines a pyrimidine ring with a piperazine moiety, contributing to its biological activity. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents and other therapeutics.
- Molecular Formula : C₁₀H₁₂N₄O₃
- Molecular Weight : 236.23 g/mol
- CAS Number : 1355202-34-4
Synthesis
The synthesis of 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the condensation of pyrimidine and piperazine derivatives. A common method includes reacting 4-methyl-2-chloropyrimidine-5-carboxylic acid with 3-oxopiperazine under basic conditions, often using solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the reaction.
Antitumor Activity
Research indicates that 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid exhibits significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG2 (hepatocellular carcinoma). The compound's cytotoxic effects are attributed to its ability to interfere with critical cellular pathways.
Case Studies and Findings
- Inhibition of Cell Proliferation :
- Mechanism of Action :
Comparative Biological Activity
| Compound Name | IC₅₀ (nM) | Target |
|---|---|---|
| 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid | 45 - 97 | MCF-7, HCT-116 |
| Sorafenib | 144 - 176 | MCF-7, HCT-116 |
The data indicates that the tested compound shows superior cytotoxicity compared to standard treatments like Sorafenib, suggesting its potential as a therapeutic agent.
Mechanistic Insights
The compound's structural features allow it to interact with specific molecular targets involved in inflammatory pathways and cell cycle regulation. This interaction may explain its anti-inflammatory properties alongside its anticancer effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
